6-MEO-BTA-0 - 43036-17-5

6-MEO-BTA-0

Catalog Number: EVT-1489776
CAS Number: 43036-17-5
Molecular Formula: C14H12N2OS
Molecular Weight: 256.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“2-(4-Aminophenyl)-6-methoxybenzothiazole” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring . The compound is known to possess potent antimicrobial properties .


Synthesis Analysis

The synthesis of “2-(4-Aminophenyl)-6-methoxybenzothiazole” and its derivatives often involves the reaction of o-aminothiophenol disulfides with substituted p-aminobenzoic acid . A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “2-(4-Aminophenyl)-6-methoxybenzothiazole” is characterized by the presence of a benzothiazole ring, which is a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring . The exact spectroscopic characterization of the compound is not available in the search results.

4-Aminophenyl-6-hydroxybenzothiazole

  • Compound Description: This compound serves as a crucial precursor in the synthesis of [2-(4-Aminophenyl)-6-methoxybenzothiazole] []. Additionally, it acts as a starting material for the radiolabeling process of [[N-methyl-]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole] [, ] using triflate in various solvents.

[N-methyl-]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole

  • Compound Description: This compound, also known as [6-OH-BTA-1], is a significant amyloid imaging agent utilized in Positron Emission Tomography (PET) for the diagnosis of Alzheimer's disease [, ].

2-(4'-Aminophenyl)-6-methoxymethoxybenzothiazole

  • Compound Description: This compound is a synthetic intermediate involved in the preparation of [2-(4-Aminophenyl)-6-methoxybenzothiazole] [].
  • Relevance: This compound is a direct precursor to [2-(4-Aminophenyl)-6-methoxybenzothiazole] in the synthetic pathway described in []. The only structural difference is the presence of a methoxymethoxy group at the 6th position, which can be readily converted to a methoxy group.

2-(4'-aminophenyl)-6-methoxybenzothiazole By-Product (Presumed Structure)

  • Compound Description: This compound was observed as a by-product during the radiosynthesis of [[N-methyl-]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole] [, ]. Its LC/MS spectra show an m/z peak at 271.3 (M+1), and its structure is presumed to be related to the target compound based on its appearance during the reaction.
Source and Classification

The compound is identified by its CAS number 43036-17-5 and has been classified under several synonyms, including 4-(6-Methoxybenzo[d]thiazol-2-yl)aniline. It serves as a building block for synthesizing more complex heterocyclic compounds and has been noted for its antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Methoxybenzothiazole-0 typically involves the condensation reaction between 4-aminophenol and 2-aminobenzenethiol in the presence of an oxidizing agent. This reaction is generally conducted under reflux conditions in solvents such as ethanol or methanol.

Industrial Production: In industrial settings, the synthesis may be scaled up using continuous flow reactors, which optimize reaction conditions to enhance yield and purity. The adoption of green chemistry principles is also becoming prevalent, emphasizing solvent-free reactions and renewable feedstocks .

Molecular Structure Analysis

Structure and Data

The molecular formula for 6-Methoxybenzothiazole-0 is C14H12N2OSC_{14}H_{12}N_{2}OS, with a molar mass of 256.32 g/mol. The compound appears as a yellowish solid, indicating its potential use in various applications such as fluorescent dyes .

The structural representation can be summarized as follows:

  • Molecular Formula: C14H12N2OSC_{14}H_{12}N_{2}OS
  • Molar Mass: 256.32 g/mol
  • Appearance: Yellowish solid
Chemical Reactions Analysis

Reactions and Technical Details

6-Methoxybenzothiazole-0 can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinone derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions may convert nitro groups into amino groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Electrophilic substitution can introduce different functional groups onto the benzothiazole ring.

These reactions lead to the formation of various substituted benzothiazoles, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action for 6-Methoxybenzothiazole-0 involves its interaction with biological targets, particularly in antimicrobial activity. The compound's structure allows it to bind effectively to bacterial enzymes or receptors, disrupting normal cellular functions. This interaction may lead to cell death or inhibition of growth in susceptible bacterial strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-Methoxybenzothiazole-0 include:

  • Appearance: Yellowish solid
  • Melting Point: Not specified in the sources but typically falls within a range common for similar compounds.

The chemical properties include its solubility in organic solvents like ethanol and methanol, which are commonly used during synthesis.

Applications

Scientific Uses

6-Methoxybenzothiazole-0 has diverse applications across several scientific fields:

  1. Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
  2. Biology: The compound exhibits significant antimicrobial activity against various bacterial strains.
  3. Medicine: There is potential for its use as an antitumor agent, particularly in treating breast and ovarian cancers.
  4. Industry: It is utilized in developing new materials with specific properties such as fluorescence and conductivity, making it valuable in optoelectronic devices .
Introduction to 6-MEO-BTA-0

Role in Radiopharmaceutical Synthesis

The principal radiochemical application of 6-MeO-BTA-0 resides in its function as a precursor molecule for the synthesis of [O-Methyl-¹¹C]6-MeO-BTA-0, a radiolabeled compound used in amyloid imaging research [1] [4]. Unlike its hydroxylated analog 6-OH-BTA-0 (the direct precursor for [¹¹C]PiB), the methoxy modification provides distinct chemical properties that influence radiolabeling strategies. In the broader radiochemical pathway, 6-MeO-BTA-0 serves as a structural template for developing carbon-11 labeled compounds targeting amyloid aggregates [7].

The compound occupies a strategic position within the radiochemical synthesis pathways for amyloid imaging agents through its relationship to key intermediates:

  • N-methylation pathways: 6-MeO-BTA-0 represents a stable analog in the structural evolution toward [¹¹C]PiB derivatives. The original [¹¹C]PiB synthesis employed a multi-step approach beginning with a methoxymethyl-protected precursor (6-OMOM-BTA-0), which required deprotection after radiolabeling [2] [5]. Modern streamlined approaches utilize the unprotected precursor 6-OH-BTA-0 with highly reactive [¹¹C]CH₃OTf, significantly reducing synthesis time from approximately 50 minutes to 30 minutes from end-of-bombardment [3] [5].
  • Precursor optimization: Research demonstrates that precursor selection directly impacts radiochemical yield and molar activity. The multicenter Danish study compared production methods using 6-OH-BTA-0 dissolved in either dry acetone or 2-butanone, with acetone generally providing superior results in terms of both yield and molar activity when paired with [¹¹C]CO₂ on a TracerLab FX C Pro module [3] [5]. While 6-MeO-BTA-0 isn't the direct radiolabeling substrate in current clinical production, its structural similarity informs precursor design strategies.

Table 1: Comparative Synthesis Methods for [¹¹C]PiB Radiotracers Using Benzothiazole Precursors

Synthesis ParameterOriginal MethodModern [¹¹C]CH₃OTf MethodOne-Pot [¹¹C]CO₂ Method
Precursor Compound6-OMOM-BTA-06-OH-BTA-06-OH-BTA-0
Labeling Agent[¹¹C]CH₃I[¹¹C]CH₃OTf[¹¹C]CO₂
Reaction StepsProtection → Radiolabeling → DeprotectionDirect radiolabelingDirect fixation/reduction
Synthesis Time~50 minutes~30 minutes~35 minutes
Reported Molar Activity85 GBq/μmol98.0 ± 61.4 GBq/μmol ([¹¹C]CH₄ route)61.4 ± 0.8 GBq/μmol
Key LimitationsLow yield, complex purificationRequires highly reactive synthonRequires specialized catalysts

Table 2: Production Performance Metrics Across Different Radiochemical Platforms

Production MethodSynthesis ModulePrecursor SolventRadioactive Yield (GBq)Molar Activity (GBq/μmol)
[¹¹C]CO₂ methodTracerLab FX C ProAcetone3.17 ± 1.2095.6 ± 44.2
[¹¹C]CH₄ methodScanSys2-butanone0.8 ± 0.398.0 ± 61.4
[¹¹C]CO₂ methodTracerMakerAcetone1.5-3.221.2-95.6

Quality control applications represent another vital function of 6-MeO-BTA-0 in radiopharmaceutical synthesis. As a chromatographic reference standard, it enables precise analytical validation of both precursor compounds (like 6-OH-BTA-0) and final radiotracer products through techniques including HPLC, ¹H-NMR, and mass spectrometry [1] [7]. Each batch of 6-MeO-BTA-0 is typically accompanied by comprehensive Certificates of Analysis documenting purity profiles, establishing a traceable quality assurance framework essential for Good Manufacturing Practice (GMP) compliance in clinical radiopharmaceutical production [1] [3].

Significance in Amyloid-β Imaging

6-MeO-BTA-0 contributes fundamentally to the diagnostic accuracy of amyloid-β imaging through its role in standardizing radiotracer production. The compound's structural characteristics enable it to serve as a chemical benchmark for ensuring the precise molecular targeting required for specific interaction with amyloid plaques. This interaction mechanism derives from the compound's planar benzothiazole architecture, which facilitates binding to the cross-β-sheet conformation of aggregated Aβ42 peptides—the predominant constituent of Alzheimer's plaques [2] [6].

The relationship between 6-MeO-BTA-0 and clinically deployed radiotracers is evidenced through multiple research dimensions:

  • Structural validation: The molecular design of clinically validated amyloid radiotracers incorporates the 2-arylbenzothiazole pharmacophore exemplified by 6-MeO-BTA-0. This scaffold maintains optimal binding affinity for amyloid aggregates while allowing strategic modifications to enhance blood-brain barrier permeability [2] [6]. Research demonstrates that substitutions at the 6-position (hydroxy versus methoxy) significantly influence binding characteristics and pharmacokinetic profiles [1] [7].
  • Quantitative standardization: As a reference standard, 6-MeO-BTA-0 enables precise molar activity calibration during [¹¹C]PiB production—a critical parameter for PET imaging quality. High molar activity (>50 GBq/μmol) minimizes mass-mediated occupancy of amyloid binding sites while maintaining sufficient signal intensity for accurate quantification [2] [3]. The multicenter production study demonstrated that synthesis methods using [¹¹C]CH₄ achieved higher molar activities (98.0 ± 61.4 GBq/μmol) compared to [¹¹C]CO₂ methods (21.2-95.6 GBq/μmol), highlighting how precursor pathway selection influences diagnostic sensitivity [3] [5].
  • Imaging specificity: The structural precision enabled by 6-MeO-BTA-0 standardization contributes to reduced off-target binding in PET imaging. Unlike later-developed fluorinated amyloid tracers (florbetapir, flutemetamol), which show increased non-specific uptake in white matter due to higher lipophilicity, the [¹¹C]PiB radiotracer maintains exceptional target-to-background contrast [3] [5]. This contrast derives from the optimized molecular dimensions established through the benzothiazole chemical space that 6-MeO-BTA-0 occupies.

The compound's significance extends to research tool development beyond direct radiotracer production. Fluorescent probes incorporating structural elements of 6-MeO-BTA-0 enable high-resolution two-photon microscopy imaging of amyloid plaques in live transgenic mouse models. These optical probes (e.g., DN and QAD) leverage similar binding pharmacophores but replace the carbon-11 label with environmentally-sensitive fluorophores, enabling real-time visualization of amyloid pathology progression in preclinical models [6]. This cross-modality application underscores the versatility of the benzothiazole scaffold in neurodiagnostic development.

Properties

CAS Number

43036-17-5

Product Name

6-MEO-BTA-0

IUPAC Name

4-(6-methoxy-1,3-benzothiazol-2-yl)aniline

Molecular Formula

C14H12N2OS

Molecular Weight

256.32

InChI

InChI=1S/C14H12N2OS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3

SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N

Synonyms

2-(4'-Aminophenyl)-6-methoxybenzothiazole

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.